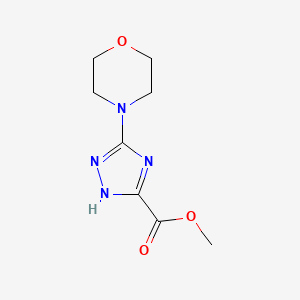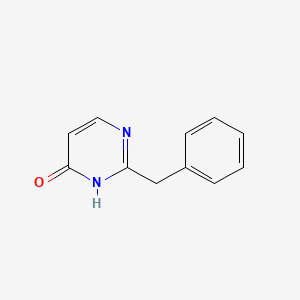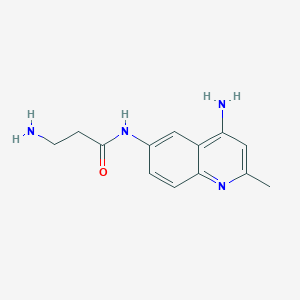
methyl 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . The overall yield of this process is approximately 32%, with a purity of 98% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Esterification: Conversion of carboxylic acids to esters.
Amidation: Reaction with amines to form amides.
Oxidation and Reduction: Involvement in redox reactions.
Common Reagents and Conditions
Esterification: Methanol is commonly used as a reagent.
Amidation: Amines are used under neutral conditions, often facilitated by microwave heating.
Major Products Formed
Amides: Formed from the reaction with amines.
Nucleoside Analogues: Utilized as a precursor in the synthesis of nucleoside analogues like Ribavirin.
Wissenschaftliche Forschungsanwendungen
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of nucleoside analogues for antiviral therapies.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1H-1,2,4-triazole-3-carboxylate
- 3-Methyl-1H-1,2,4-triazole
- 5-Amino-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Methyl 5-morpholino-4H-1,2,4-triazole-3-carboxylate is unique due to its morpholino group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H12N4O3 |
|---|---|
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
methyl 3-morpholin-4-yl-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C8H12N4O3/c1-14-7(13)6-9-8(11-10-6)12-2-4-15-5-3-12/h2-5H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
MIMMZTAJFACOIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=NN1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Oxiran-2-yl)ethoxy]benzonitrile](/img/structure/B8567254.png)



![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B8567279.png)








